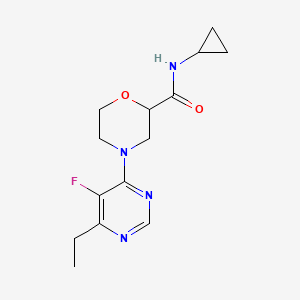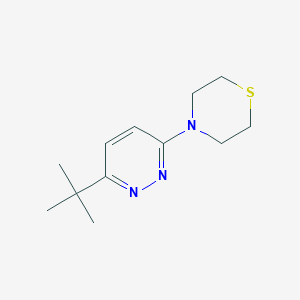![molecular formula C17H23N5O B15121196 N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15121196.png)
N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid: This can be achieved through the reaction of 1,5-dimethylpyrazole with a suitable carboxylating agent.
Coupling with piperidine: The carboxylic acid is then coupled with piperidine under amide bond-forming conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
N-methylation: The resulting intermediate is then methylated using methyl iodide or a similar methylating agent.
Final coupling with pyridin-2-amine: The final step involves coupling the intermediate with pyridin-2-amine under similar amide bond-forming conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.
Reduction: Reduction reactions can target the carbonyl group and other reducible functional groups.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms and aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or thermal stability.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, targeting specific biological pathways.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Functional Materials: It can be used in the development of functional materials with specific applications in electronics, coatings, and adhesives.
作用機序
The mechanism of action of N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
- N-[1-(1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine
- N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-ethylpyridin-2-amine
- N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine
Comparison:
- Structural Differences: The presence of different substituents on the pyrazole, piperidine, and pyridine rings can significantly alter the compound’s properties.
- Reactivity: Variations in functional groups can affect the compound’s reactivity and the types of reactions it undergoes.
- Applications: While similar compounds may share some applications, unique structural features can make N-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine particularly suited for specific uses in drug development or material science.
特性
分子式 |
C17H23N5O |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
(1,5-dimethylpyrazol-3-yl)-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C17H23N5O/c1-13-12-15(19-21(13)3)17(23)22-10-7-14(8-11-22)20(2)16-6-4-5-9-18-16/h4-6,9,12,14H,7-8,10-11H2,1-3H3 |
InChIキー |
SSNABPFBKKEZIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)N(C)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15121120.png)

![4-methyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15121128.png)
![5-Bromo-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15121140.png)
![N-(4-fluorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B15121144.png)
![2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B15121145.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B15121164.png)
![5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B15121166.png)
![N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15121172.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B15121176.png)
![3-Methyl-4-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15121181.png)
![2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15121182.png)
![1-(3-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine](/img/structure/B15121191.png)
